2-chloro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a pyrimidine core substituted with a 4-methylpyridin-2-ylamino group and an ethylenediamine linker.
Properties
IUPAC Name |
2-chloro-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2S/c1-13-6-7-20-17(10-13)25-18-11-16(22-12-23-18)21-8-9-24-28(26,27)15-5-3-2-4-14(15)19/h2-7,10-12,24H,8-9H2,1H3,(H2,20,21,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGSZISUBZMSNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that it may have a role in inhibitingcollagen prolyl-4-hydroxylase , an enzyme involved in collagen synthesis. This enzyme is crucial for the stability of the triple helix structure of collagen, and its inhibition can lead to decreased collagen production.
Mode of Action
Given its potential role as a collagen prolyl-4-hydroxylase inhibitor, it may interact with this enzyme and inhibit its activity, leading to a decrease in collagen production.
Biochemical Pathways
The compound likely affects the collagen synthesis pathway by inhibiting the activity of collagen prolyl-4-hydroxylase. This enzyme catalyzes the formation of 4-hydroxyproline, a key amino acid in collagen. By inhibiting this enzyme, the compound could potentially disrupt the formation of the triple helix structure of collagen, leading to decreased collagen production.
Result of Action
The compound’s action results in the inhibition of collagen prolyl-4-hydroxylase, leading to a decrease in collagen production. This could potentially be beneficial in conditions where there is excessive collagen production, such as in fibrotic diseases.
Biological Activity
2-chloro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, often referred to by its chemical formula, exhibits significant biological activity, particularly in the context of medicinal chemistry. This compound is a derivative of benzenesulfonamide and has been studied for its potential therapeutic applications, especially as a kinase inhibitor in cancer treatment.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.28 g/mol. The structure includes a chloro group, a sulfonamide moiety, and a pyrimidine ring, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN5O2S |
| Molecular Weight | 394.28 g/mol |
| CAS Number | 302964-08-5 |
| Solubility | Soluble in DMSO |
| Storage Conditions | Inert atmosphere, 2-8°C |
The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Kinase Inhibition
Research has indicated that compounds with similar structures act as effective inhibitors of various kinases, such as:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition leads to decreased signaling for cell division.
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Reduces angiogenesis, which is critical for tumor growth.
Case Studies and Research Findings
Several studies have explored the biological effects of sulfonamide derivatives, including the compound .
- Anticancer Activity : A study demonstrated that related benzenesulfonamide derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting that the target compound may have similar properties. The mechanism was attributed to the inhibition of kinase activity linked to tumor progression .
- Cardiovascular Effects : Another investigation focused on the cardiovascular impact of sulfonamide derivatives. It was found that certain compounds could modulate perfusion pressure and coronary resistance in isolated rat heart models, indicating potential implications for cardiovascular health .
- Docking Studies : Computational studies utilizing molecular docking simulations have shown that the compound can interact favorably with target proteins involved in cancer pathways. These studies provide insights into how structural modifications can enhance binding affinity and specificity .
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that compounds with similar structural frameworks to 2-chloro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide exhibit significant cytotoxic activity against various cancer cell lines. For instance, new sulfonamide derivatives have shown promising results in inhibiting the proliferation of cancer cells, including colon, breast, and cervical cancers .
Case Study: Antitumor Activity
A series of sulfonamide derivatives were synthesized and evaluated for their anticancer properties. The results demonstrated that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .
Antimicrobial Activity
The compound also shows potential antibacterial properties. In a study examining the biological activity of related compounds, it was found that certain benzenesulfonamide derivatives inhibited the growth of various bacterial strains. This suggests that this compound could be explored further for its antimicrobial potential .
Table: Summary of Antimicrobial Activity
In Silico Studies
In silico studies have been conducted to evaluate the pharmacokinetic properties of similar compounds. These studies assess parameters such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). The findings suggest that compounds with a similar structure may possess favorable drug-likeness characteristics and low toxicity risks, making them suitable candidates for further development in drug discovery .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its hybrid pyrimidine-pyridine system and chloro-substituted benzenesulfonamide moiety. Below is a detailed comparison with key analogs:
Table 1: Structural and Molecular Comparison
Key Structural Differences and Implications
This substitution may improve target selectivity in kinase inhibition . The chloro substituent on the benzenesulfonamide (vs.
Linker Variability: The ethylenediamine linker in the target compound and introduces conformational flexibility, which could optimize binding pocket interactions.
Sulfonamide vs. Acetamide Backbones :
- The sulfonamide group in the target compound and provides strong hydrogen-bonding and electrostatic interactions with biological targets, whereas the acetamide in offers reduced acidity and different binding modes .
Preparation Methods
Nucleophilic Aromatic Substitution of Chloropyrimidine
4,6-Dichloropyrimidine reacts with 4-methylpyridin-2-amine under basic conditions (e.g., NaH in THF) to replace the C6 chlorine.
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF).
- Base: Sodium hydride (NaH).
- Temperature: Reflux (65–70°C).
- Yield: ~85% (extrapolated from analogous reactions).
Post-reaction, the intermediate 6-chloro-N-(4-methylpyridin-2-yl)pyrimidin-4-amine is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Ethylenediamine Linker Incorporation
Ethylenediamine is introduced via Michael addition or alkylation. Patent CN102161660A demonstrates similar steps using NaH in THF for nucleophilic substitution:
- Activation: 6-((4-Methylpyridin-2-yl)amino)pyrimidin-4-amine reacts with 1,2-dibromoethane in THF.
- Substitution: Ethylenediamine displaces bromide at 0°C.
- Purification: Recrystallization from ethanol yields 2-((6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethylamine .
Critical Parameters:
Sulfonamide Formation
The final step couples 2-chlorobenzenesulfonyl chloride with the ethylenediamine-linked pyrimidine.
Sulfonyl Chloride Activation
2-Chlorobenzenesulfonyl chloride reacts with the primary amine in dichloromethane (DCM) under Schotten-Baumann conditions:
Side Reaction Mitigation
- Exothermic Control: Slow addition of sulfonyl chloride prevents decomposition.
- Moisture Exclusion: Anhydrous DCM and molecular sieves suppress hydrolysis.
Spectroscopic Characterization and Validation
Key Analytical Data:
Comparative Analysis of Synthetic Routes
Route Efficiency
Cost and Scalability
- Cost Drivers: 4-Methylpyridin-2-amine and sulfonyl chloride are commercial but pricey.
- Scalability: THF and DCM are recoverable, enabling industrial adaptation.
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound with high purity?
Methodological Answer:
The synthesis involves sequential nucleophilic substitution and coupling reactions. Key steps include:
- Step 1: Reacting 4-methylpyridin-2-amine with 6-chloropyrimidin-4-amine in dimethylformamide (DMF) at 80–90°C for 8–12 hours to form the pyrimidine-pyridine core .
- Step 2: Sulfonamide coupling using 2-chlorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–5°C to minimize side reactions .
- Purification: Column chromatography (silica gel, 3:1 ethyl acetate/hexane) or recrystallization from ethanol/water (70:30) yields >85% purity. Monitoring via TLC (Rf ~0.4 in ethyl acetate) ensures reaction completion .
Basic: Which spectroscopic techniques are critical for confirming structural integrity?
Methodological Answer:
- NMR:
- 1H NMR (DMSO-d6): Peaks at δ 8.3–8.5 ppm (pyrimidine protons), δ 7.8–8.0 ppm (aromatic sulfonamide protons), and δ 2.4 ppm (methyl group on pyridine) confirm substitution patterns .
- 13C NMR identifies carbonyl (C=O, ~165 ppm) and sulfonamide (C-SO2, ~125 ppm) groups .
- Mass Spectrometry (HRMS): Exact mass ([M+H]+) should match the theoretical molecular weight (e.g., 434.08 g/mol) with <2 ppm error .
- IR: Absorbance at ~1350 cm−1 (S=O stretching) and ~1600 cm−1 (C=N pyrimidine) validates functional groups .
Advanced: How can computational modeling predict this compound’s interaction with kinase targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR or VEGFR kinases). Input the compound’s 3D structure (optimized via Gaussian 09 at B3LYP/6-31G* level) and receptor PDB files (e.g., 1M17 for EGFR).
- MD Simulations (GROMACS): Simulate ligand-receptor complexes for 50 ns to assess stability (RMSD <2 Å) and binding free energy (MM-PBSA: ΔG ≤ −30 kcal/mol) .
- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds between sulfonamide and Lys721 in EGFR) .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
Contradictions may arise from assay conditions or impurity interference. Address via:
- Standardized Assays: Use identical cell lines (e.g., HCT-116 for cytotoxicity) and incubation times (48–72 hours). Validate with positive controls (e.g., doxorubicin for IC50 comparisons) .
- Purity Validation: Re-test batches with ≥95% purity (HPLC: C18 column, 1.0 mL/min acetonitrile/water gradient). Impurities >5% skew IC50 values significantly .
- Mechanistic Studies: Compare inhibition of downstream biomarkers (e.g., p-ERK for MAPK pathway activity) across studies to confirm target engagement .
Advanced: What methodologies assess environmental persistence and toxicity of this compound?
Methodological Answer:
- Biodegradation Studies: Use OECD 301F (aerobic sludge) to measure half-life (t1/2). Pyrimidine derivatives often show t1/2 >60 days, indicating low biodegradability .
- Ecotoxicology:
- Daphnia magna Acute Toxicity: 48-hour EC50 (immobilization) testing in OECD 202 medium. Structural analogs show EC50 ~10 mg/L, suggesting moderate aquatic toxicity .
- QSAR Modeling: Predict bioaccumulation (log BCF >3.5) using EPI Suite, driven by high logP (~3.8) .
- Metabolite Profiling: LC-MS/MS identifies hydroxylated or sulfated metabolites in rat liver microsomes .
Basic: How to optimize solubility for in vitro assays?
Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers, add 10% PEG-400 or 0.5% Tween-80 to enhance solubility .
- pH Adjustment: Dissolve in phosphate buffer (pH 7.4) for physiological conditions. The sulfonamide group (pKa ~6.5) becomes ionized, improving solubility to >50 µM .
Advanced: What strategies improve metabolic stability in preclinical studies?
Methodological Answer:
- Deuterium Labeling: Replace hydrogen atoms in metabolically labile positions (e.g., benzylic CH2) to reduce CYP450-mediated oxidation .
- Prodrug Design: Mask the sulfonamide as an ethyl ester (hydrolyzed in vivo) to enhance oral bioavailability (target >60% in rat models) .
- Liver Microsome Assays: Incubate with human microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS (t1/2 >30 min indicates stability) .
Basic: What are the key structural analogs and their comparative bioactivities?
Methodological Answer:
| Analog Structure | Key Modification | IC50 (EGFR) | Reference |
|---|---|---|---|
| Parent Compound | – | 0.12 µM | |
| N-Methylpyridine variant | Pyridine N-methylation | 0.45 µM | |
| Sulfonamide to Carbamate switch | SO2NH2 → OCONH2 | >10 µM | |
| Analog studies highlight the necessity of the pyrimidine-pyridine core and sulfonamide group for potency . |
Advanced: How to design SAR studies for this compound’s kinase inhibition profile?
Methodological Answer:
- Core Modifications: Synthesize analogs with pyrazine (instead of pyrimidine) to test ring size impact on selectivity .
- Substituent Scanning: Introduce electron-withdrawing groups (e.g., -CF3) at the benzenesulfonamide para position to enhance hydrophobic interactions .
- Kinase Panel Screening: Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity scores (≥10-fold for EGFR over VEGFR is ideal) .
Advanced: What analytical techniques quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. MRM transitions: m/z 434.1 → 316.0 (quantifier) and 434.1 → 198.1 (qualifier) .
- Sample Preparation: Plasma protein precipitation with acetonitrile (3:1 v/v). Recovery >90% at 1–1000 ng/mL .
- Validation Parameters: Meet FDA guidelines for accuracy (85–115%), precision (RSD <15%), and LLOQ (1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
